Superior Cytotoxic Potency Against Breast Cancer MCF-7 Cells Versus Other Cancer Cell Lines
Anticancer Agent 63 (compound 3h) demonstrates its most potent cytotoxic activity against MCF-7 human breast adenocarcinoma cells, achieving an IC₅₀ of 3.4 µM after 24 hours of treatment . This represents a 1.4-fold enhancement in potency over its activity against SW480 colon cancer cells (IC₅₀ = 4.9 µM), a 2.8-fold enhancement over A549 lung cancer cells (IC₅₀ = 9.4 µM), and a 3.4-fold enhancement over HeLa cervical cancer cells (IC₅₀ = 11.5 µM) . The compound is the most active in its series, with IC₅₀ values below 20 µM across all four tested cancer cell lines [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) across cancer cell lines |
|---|---|
| Target Compound Data | MCF-7: 3.4 µM; SW480: 4.9 µM; A549: 9.4 µM; HeLa: 11.5 µM |
| Comparator Or Baseline | Internal comparison across four human cancer cell lines in the same study |
| Quantified Difference | 3.4 µM (MCF-7) vs. 11.5 µM (HeLa) = 3.4-fold difference |
| Conditions | 24-hour treatment; MTT assay; SW480 (colon adenocarcinoma), HeLa (cervical cancer), A549 (lung carcinoma), MCF-7 (breast adenocarcinoma) |
Why This Matters
Procurement decisions should be guided by cell-line-specific potency, as the 3.4-fold variation in IC₅₀ across cell lines indicates that Anticancer Agent 63 is most appropriate for breast cancer (MCF-7) and colon cancer (SW480) models, rather than cervical or lung cancer applications.
- [1] He X, Zhong M, Li S, et al. Synthesis and biological evaluation of organoselenium (NSAIDs-SeCN and SeCF3) derivatives as potential anticancer agents. Eur J Med Chem. 2020;208:112864. View Source
